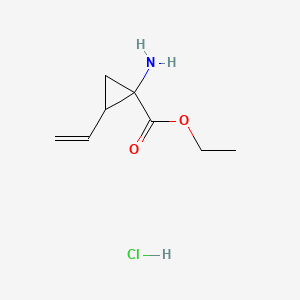

Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride

Vue d'ensemble

Description

Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 It is a derivative of cyclopropane, featuring an amino group, a vinyl group, and an ethyl ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride typically involves the desymmetrization of a malonate diester derivative. One efficient method developed involves the use of an engineered esterase from Bacillus subtilis. The process includes the conversion of 2-vinylcyclopropane-1,1-dicarboxylate diethyl ester to the monoester intermediate, which is then converted to the desired product .

Industrial Production Methods

For industrial-scale production, the enzymatic desymmetrization method is preferred due to its high enantioselectivity and efficiency. The process involves screening for esterase variants with high enantioselectivity, followed by preparative scale production using the best-performing enzyme variant .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Major Products Formed

Epoxides and Diols: From oxidation reactions.

Saturated Derivatives: From reduction reactions.

Substituted Amines: From substitution reactions.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antiviral Agents

One of the most significant applications of Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride is its role as an intermediate in the synthesis of antiviral drugs, particularly for treating Hepatitis C. The compound has been identified as a potent inhibitor of the Hepatitis C virus NS3/4A protease, which is essential for viral replication. Research indicates that derivatives of this compound exhibit high antiviral activity, making them promising candidates for therapeutic development against Hepatitis C .

1.2 Antibiotic Development

The compound also shows potential as a lead structure for antibiotic drugs. Its ability to inhibit pyridoxal-phosphate dependent enzymes positions it as a candidate for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern .

1.3 Antitumor Activity

Research has indicated that derivatives of Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate can exhibit antitumor properties. This makes it a valuable compound in the search for new anticancer therapies, although further studies are needed to fully elucidate its mechanisms and efficacy in clinical settings .

Agrochemical Applications

This compound is also utilized in agrochemical formulations. It serves as an intermediate in the synthesis of plant growth regulators and pesticides. These compounds can enhance crop yield and resistance to pests, contributing to agricultural productivity .

Case Studies

Case Study 1: Antiviral Activity Against Hepatitis C

A study published in "Drugs of the Future" highlighted the synthesis of a series of Ethyl 1-amino-2-vinylcyclopropane derivatives that demonstrated significant inhibitory effects on Hepatitis C virus replication in vitro. The lead compound showed an IC50 value indicating potent antiviral activity, prompting further clinical evaluation .

Case Study 2: Agrochemical Efficacy

In agricultural research, formulations containing Ethyl 1-amino-2-vinylcyclopropane derivatives were tested for their effectiveness as growth regulators. Results indicated improved plant growth metrics and pest resistance compared to untreated controls, showcasing the compound's potential in sustainable agriculture practices .

Mécanisme D'action

The mechanism of action of Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. In the context of antiviral activity, it acts as an intermediate in the synthesis of compounds that inhibit viral replication by targeting viral enzymes and proteins . The exact pathways and molecular targets depend on the specific application and derivative being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Aminocyclopropanecarboxylic Acid: A related compound with similar structural features but lacking the vinyl and ethyl ester groups.

Ethyl 1-amino-2-carboxycyclopropane-1-carboxylate: Another derivative with a carboxylate group instead of the vinyl group.

Uniqueness

Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride is unique due to its combination of functional groups, which confer specific reactivity and potential for diverse applications. Its vinyl group allows for further functionalization, while the amino and ester groups provide sites for various chemical modifications.

Activité Biologique

Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride (CAS Number: 681807-60-3) is a cyclopropane derivative characterized by the presence of an amino group, a vinyl group, and an ethyl ester. This compound has gained attention for its potential biological activities, particularly in medicinal chemistry as an intermediate in the synthesis of antiviral agents targeting the Hepatitis C virus.

The molecular formula of this compound is C8H14ClNO2. Its synthesis typically involves the desymmetrization of a malonate diester derivative, utilizing engineered enzymes for enhanced selectivity and efficiency. The enzymatic approach has been noted for its high enantioselectivity, making it suitable for industrial applications.

This compound exhibits biological activity primarily through its role as an intermediate in synthesizing compounds that inhibit viral replication. Specifically, it targets viral enzymes and proteins critical for the life cycle of the Hepatitis C virus. Studies have demonstrated that derivatives of this compound can effectively inhibit the NS3/4A protease, a key enzyme in the virus's replication process .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- Antiviral Activity : The compound has been shown to inhibit Hepatitis C virus replication in vitro. For instance, compounds derived from 1-amino-2-vinylcyclopropane carboxylic acid exhibit significant antiviral properties against HCV, making them candidates for therapeutic development .

- Enzyme Inhibition : The compound acts as an inhibitor of pyridoxal-phosphate dependent enzymes, showcasing potential as a lead compound for antibiotic and antitumor drugs .

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

- HCV Protease Inhibition : A study demonstrated that certain derivatives effectively inhibited NS3/4A protease activity in replicon assays, with prolonged inhibition observed even after the removal of compounds. This suggests a strong potential for these compounds in therapeutic applications against HCV .

- Synthetic Pathways : Research into synthetic methodologies has shown that using biocatalysts can enhance the production efficiency of optically active derivatives, which are crucial for pharmaceutical applications due to their specific biological activities .

Comparative Analysis

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate HCl | Antiviral activity against HCV | Contains vinyl and amino functional groups |

| 1-Aminocyclopropanecarboxylic Acid | Enzyme inhibition, less potent than above | Lacks vinyl group |

| Ethyl 1-amino-2-carboxycyclopropane-1-carboxylate | Similar structural features | Different functional groups |

Propriétés

IUPAC Name |

ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-3-6-5-8(6,9)7(10)11-4-2;/h3,6H,1,4-5,9H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBFMCGEQFBZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1C=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.